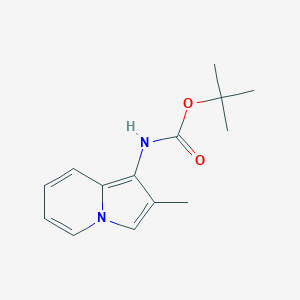

tert-butyl N-(2-methylindolizin-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methylindolizin-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11(16)12(10)15-13(17)18-14(2,3)4/h5-9H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWFLHMMCXAZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl N-(2-methylindolizin-1-yl)carbamate CAS 610766-97-7 properties

CAS: 610766-97-7 Formula: C₁₄H₁₈N₂O₂ Molecular Weight: 246.31 g/mol [1]

Executive Summary

tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7) is a specialized heterocyclic building block primarily utilized in the synthesis of Secretory Phospholipase A2 (sPLA2) inhibitors and other bioactive indolizine derivatives.[1]

As a Senior Application Scientist, it is critical to understand that this compound serves as a stabilized precursor to the highly reactive 1-amino-2-methylindolizine. Free 1-aminoindolizines are electron-rich and prone to rapid oxidative degradation; the tert-butoxycarbonyl (Boc) protection renders the scaffold stable for storage and handling, allowing for controlled deprotection and subsequent functionalization (e.g., acylation or sulfonylation) in late-stage medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Value | Note |

| CAS Number | 610766-97-7 | Verified Identifier |

| IUPAC Name | tert-butyl N-(2-methylindolizin-1-yl)carbamate | |

| SMILES | CC1=C(C2=CC=CC=N2C=C1)NC(=O)OC(C)(C)C | Bridgehead nitrogen core |

| Appearance | Off-white to pale yellow solid | Typical of Boc-amino indolizines |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water |

| Stability | Stable at -20°C (Desiccated) | Air/Light sensitive upon deprotection |

Synthetic Pathways & Mechanistic Insight

The synthesis of CAS 610766-97-7 is non-trivial due to the electron-rich nature of the indolizine C1 position. Direct nitration/reduction strategies often yield complex mixtures or degradation products. The industry-standard protocol relies on the Curtius Rearrangement of the corresponding indolizine-1-carboxylic acid.

Validated Synthetic Workflow

The synthesis begins with the 1,3-dipolar cycloaddition of a pyridinium ylide (generated in situ) with an electron-deficient alkyne, followed by functional group manipulation.

-

Cycloaddition: Reaction of 1-(carboxymethyl)pyridinium halide with ethyl 2-butynoate (or equivalent) yields Ethyl 2-methylindolizine-1-carboxylate .

-

Hydrolysis: Saponification (LiOH/THF/H₂O) affords 2-methylindolizine-1-carboxylic acid .

-

Curtius Rearrangement: Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol effects the rearrangement of the acyl azide to the isocyanate, which is trapped in situ by t-BuOH to form the target carbamate.

Mechanistic Pathway Diagram

Figure 1: Step-wise synthesis via Curtius Rearrangement to bypass unstable free amines.

Therapeutic Applications & Functionalization

sPLA2 Inhibition

The primary utility of this scaffold is in the development of Secretory Phospholipase A2 (sPLA2) inhibitors . Indolizine-1-amides (derived from this carbamate) mimic the transition state of phospholipid hydrolysis.

-

Mechanism: The deprotected amine is coupled with oxalyl chloride or glyoxylic acids to form Indoxam analogs.

-

Binding: The indolizine core occupies the hydrophobic channel of the sPLA2 active site, while the 1-position substituent coordinates the catalytic calcium ion.

Deprotection Protocol (Critical)

Warning: The free amine (1-amino-2-methylindolizine) is highly susceptible to oxidation.

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure: Perform under strict inert atmosphere (Argon/Nitrogen). Do not isolate the free base if possible; proceed directly to the next coupling step using the ammonium salt.

Figure 2: Downstream utility in drug discovery workflows.

Experimental Protocol: Synthesis Verification

Objective: Preparation of tert-butyl N-(2-methylindolizin-1-yl)carbamate via Curtius Rearrangement.

Reagents:

-

2-Methylindolizine-1-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (t-BuOH) (Solvent/Reagent, excess)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 2-methylindolizine-1-carboxylic acid in anhydrous t-BuOH (0.1 M concentration).

-

Activation: Add TEA followed by DPPA dropwise at room temperature.

-

Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. Evolution of N₂ gas indicates isocyanate formation.

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: Dilute residue with EtOAc, wash with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.[2][3] Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Validation:

-

¹H NMR (CDCl₃): Look for t-butyl singlet (~1.5 ppm) and indolizine aromatic protons (6.5–8.0 ppm).

-

MS (ESI): [M+H]⁺ = 247.15.

-

Safety & Handling

-

Hazard Identification: Irritant. Potential sensitizer.

-

Storage: Store at -20°C. Hygroscopic.

-

Handling: Use only in a chemical fume hood. Avoid inhalation of dust.

-

Specific Risk: The deprotected free amine is potentially mutagenic (aromatic amine) and should be handled as a hazardous substance.

References

-

Hagishita, S., et al. (1996). "Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives." Journal of Medicinal Chemistry, 39(19), 3636-3658.

-

Smart, B. P., et al. (2004). "Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2." Journal of Medicinal Chemistry, 47(22), 5437-5446.

- Gundersen, L. L., et al. (2007). "Indolizines in Medicinal Chemistry." Current Pharmaceutical Design, 13(26). (General Review of Indolizine Scaffolds).

-

BLDpharm. (2024).[4] "Product Datasheet: tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7)."

Sources

Chemo-Structural Profiling and Synthetic Utility of tert-Butyl (2-methylindolizin-1-yl)carbamate

Executive Summary

tert-butyl (2-methylindolizin-1-yl)carbamate is a specialized heterocyclic intermediate utilized in the synthesis of fluorescent probes and bioactive indole bioisosteres. Structurally, it consists of an electron-rich indolizine core—a fused 5,6-membered ring system containing a bridgehead nitrogen—substituted with a methyl group at the C2 position and a tert-butoxycarbonyl (Boc) protected amine at the C1 position.

The Boc-protection at C1 is critical; free 1-aminoindolizines are highly susceptible to oxidative degradation. This carbamate derivative serves as a stable "masked" amine, allowing researchers to handle the compound under standard laboratory conditions before deprotection for downstream conjugation.

Snapshot: Physicochemical Identity

| Property | Data |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Exact Mass | 246.1368 Da |

| Predicted LogP | ~3.2 (Lipophilic due to Boc/Methyl groups) |

| H-Bond Donors | 1 (Carbamate NH) |

| H-Bond Acceptors | 3 (Carbamate Carbonyl, Ether O, Indolizine N) |

| Canonical SMILES | CC1=C(C2=CC=CC=N21)NC(=O)OC(C)(C)C |

Structural Analysis & Electronic Properties

The indolizine scaffold is isoelectronic with azulene and isomeric with indole. However, unlike indole, the nitrogen atom is located at the bridgehead position.

Electronic Distribution[2]

-

C1 and C3 Nucleophilicity: The indolizine ring is π-excessive. The highest electron density resides at the C1 and C3 positions (analogous to C3 in indole).

-

The C1-Carbamate Role: Placing a nitrogen substituent at C1 significantly increases the electron density of the 5-membered ring. The Boc group acts as an electron-withdrawing group (EWG) via induction, partially mitigating the oxidation sensitivity of the amine, but the molecule remains electron-rich.

-

The C2-Methyl Role: This substituent blocks the C2 position, preventing unwanted electrophilic substitution or polymerization at this site, and sterically directs reactions toward the C3 position or the carbamate nitrogen.

Structural Visualization

The following diagram illustrates the core connectivity and functional regions of the molecule.

Figure 1: Structural decomposition of tert-butyl (2-methylindolizin-1-yl)carbamate.

Synthetic Pathways[2][3][4][5][6][7][8]

Direct amination of the indolizine core is challenging due to the instability of the resulting primary amine. Therefore, the most robust synthetic strategy involves the Curtius Rearrangement of a carboxylic acid precursor.[1] This route converts the acid directly to the protected amine without isolating the unstable intermediate.

Retrosynthetic Logic

-

Target: tert-butyl (2-methylindolizin-1-yl)carbamate.

-

Precursor: 2-methylindolizine-1-carboxylic acid.

-

Starting Materials: 2-picoline (or pyridine derivative) and an

-halo-

The Curtius Protocol (Recommended)

This method utilizes Diphenylphosphoryl azide (DPPA) to effect the rearrangement in the presence of tert-butanol.

Figure 2: One-pot Curtius Rearrangement strategy for the synthesis of the target carbamate.

Experimental Protocol

Objective: Synthesis of tert-butyl (2-methylindolizin-1-yl)carbamate from 2-methylindolizine-1-carboxylic acid.

Safety Note: Azides are potentially explosive. DPPA is safer than sodium azide but must be handled in a fume hood behind a blast shield.

Materials

-

2-Methylindolizine-1-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

tert-Butanol (t-BuOH) (Solvent, excess)

-

Toluene (Co-solvent, optional for solubility)

Step-by-Step Methodology

-

Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-methylindolizine-1-carboxylic acid (e.g., 1.0 mmol) and anhydrous t-BuOH (10 mL).

-

Activation: Triethylamine (1.2 mmol) is added to the suspension, followed by the dropwise addition of DPPA (1.1 mmol) at room temperature. The mixture is stirred for 30 minutes.

-

Rearrangement: The reaction mixture is slowly heated to reflux (approx. 85°C). Evolution of nitrogen gas (

) will be observed.-

Critical Control Point: Maintain reflux for 4–6 hours. The acyl azide undergoes thermal decomposition to the isocyanate, which is immediately trapped by the t-BuOH solvent.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% NaHCO₃ (aq), water, and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the title compound as a solid.

Analytical Validation

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic tert-butyl singlet (~1.50 ppm, 9H), the methyl singlet (~2.30 ppm, 3H), and the characteristic indolizine aromatic protons (6.4–8.0 ppm range).

-

MS (ESI): Expect an [M+H]⁺ peak at m/z 247.3.

Applications in Drug Discovery[9]

-

Bioisosterism: The indolizine core serves as a scaffold hop for indole-containing drugs (e.g., indomethacin analogs). The 1-carbamate mimics the N-H or C-3 substituents of tryptophan derivatives.

-

Fluorescence Labeling: Indolizines are inherently fluorescent. This carbamate can serve as a "turn-on" probe precursor; removing the Boc group releases the electron-donating amine, significantly altering the quantum yield and Stokes shift of the fluorophore.

-

Late-Stage Functionalization: The C3 position remains open for electrophilic aromatic substitution (SEAr), allowing researchers to build complex libraries while the sensitive amine remains protected by the Boc group.

References

-

Indolizine Synthesis & Reactivity: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.

-

Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

-

Indolizine Biological Activity: Gündüz, M. G., et al. (2018). Indolizine derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 143, 114-126.

-

General Properties of tert-Butyl Carbamates: National Institute of Standards and Technology (NIST). tert-Butyl carbamate.[4][5][6][7][8][9][10] NIST Chemistry WebBook, SRD 69.[10]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions [organic-chemistry.org]

- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 4. PubChemLite - Tert-butyl n-[2-amino-1-(cuban-1-yl)ethyl]carbamate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 5. tert-butyl N-(furan-2-ylmethyl)carbamate | C10H15NO3 | CID 4935496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate | C12H18N2O2 | CID 44119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | C9H20N2O2 | CID 45072480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. tert-Butyl carbamate [webbook.nist.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Boc Deprotection of N-(2-methylindolizin-1-yl)carbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2] Its widespread use, particularly in complex multi-step syntheses and peptide chemistry, is due to its stability across a broad spectrum of nucleophilic and basic conditions, as well as during catalytic hydrogenation.[3][4][5] The strategic removal of the Boc group is most commonly achieved under acidic conditions, a characteristic that allows for orthogonal deprotection strategies in the presence of other protecting groups like Cbz or Fmoc.[1][4]

This document provides a detailed protocol for the efficient removal of the Boc protecting group from N-(2-methylindolizin-1-yl)carbamate to yield the corresponding free amine, 1-amino-2-methylindolizine. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for reaction success, work-up, and purification. This guide is intended for researchers and drug development professionals engaged in the synthesis of indolizine-based scaffolds and other complex nitrogen-containing heterocycles.

The Chemistry of Deprotection: Mechanism and Rationale

The deprotection of a Boc-protected amine using trifluoroacetic acid (TFA) is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key mechanistic steps are:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This step increases the electrophilicity of the carbonyl carbon.[3][6]

-

Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][4][6]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free amine.[3][6] The evolution of CO₂ is a strong thermodynamic driving force for the reaction.

-

Salt Formation: In the acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2][6]

The reactive tert-butyl cation byproduct can either be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or potentially lead to side reactions in sensitive substrates.[6][7] For the indolizine core, which is relatively electron-rich, careful control of the reaction is important, although the need for specific scavengers is less pronounced than in tryptophan-containing peptide synthesis.[2]

Caption: Mechanism of TFA-mediated Boc deprotection.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the solution-phase deprotection of N-(2-methylindolizin-1-yl)carbamate.

Materials & Equipment:

-

N-(2-methylindolizin-1-yl)carbamate (Substrate)

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for extraction and filtration

Safety Precautions: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(2-methylindolizin-1-yl)carbamate in anhydrous DCM. A typical concentration is between 0.1 M and 0.5 M.[2][8]

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C. This is done to moderate the initial exothermic reaction upon acid addition.[8]

-

TFA Addition: While stirring vigorously, add trifluoroacetic acid (TFA) dropwise to the cooled solution. A common and effective mixture is a 1:1 ratio of DCM to TFA (v/v), though concentrations ranging from 20% to 50% TFA in DCM can also be used depending on the substrate's sensitivity.[8]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1 to 4 hours.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[8]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the trifluoroacetate salt of the amine.[8] For stubborn residual TFA, the crude oil can be azeotroped by adding toluene and re-concentrating two to three times.[3]

Work-up to Obtain the Free Amine:

-

Neutralization: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Caution: CO₂ evolution will occur, so vent the funnel frequently. Continue washing until the effervescence ceases.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 1-amino-2-methylindolizine as a free base.[2]

Purification:

The crude product can be purified by standard methods such as silica gel column chromatography or crystallization, as required to achieve the desired level of purity.[2]

Data Presentation: Key Reaction Parameters

The following table summarizes the typical conditions for this TFA-mediated Boc deprotection. Optimization may be required depending on the scale and specific purity requirements.

| Parameter | Recommended Condition | Notes |

| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used, but ensure complete dissolution of the starting material.[8] |

| TFA Concentration | 25% - 50% (v/v in DCM) | A 1:1 TFA:DCM mixture is generally effective and ensures a sufficient excess of acid.[8] |

| Temperature | 0 °C to Room Temperature | Initiate at 0 °C to control exothermicity, then allow the reaction to proceed at ambient temperature.[8] |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored. For many substrates, the reaction is complete in under 2 hours.[2][8] |

| Work-up | Basic wash (e.g., NaHCO₃) | Essential for isolating the free amine. If the TFA salt is the desired product, avoid aqueous work-up.[8][9] |

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process.

Caption: General experimental workflow for Boc deprotection.

References

- Fiveable. (2025). Acid-Labile Protecting Groups Definition. Fiveable.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Master Organic Chemistry. Amine Protection and Deprotection.

- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.

- ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.

- International Journal of ChemTech Research. (2012).

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mcours.net [mcours.net]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Advanced Protocols for the Palladium-Catalyzed Functionalization of 1-Aminoindolizine Scaffolds

Strategic Overview & Mechanistic Insight

The Challenge of the 1-Aminoindolizine Core

Indolizine (pyrrolo[1,2-a]pyridine) is an electron-rich, 10

-

Oxidative Instability: The electron-donating C1-amino group renders the pyrrole ring hyper-nucleophilic, making the substrate prone to oxidative decomposition under aerobic conditions.

-

Catalyst Poisoning: The basic nitrogen (if unprotected) and the bridgehead nitrogen can competitively bind Pd(II) species, arresting the catalytic cycle.

-

Regiocontrol: Electrophilic palladation preferentially occurs at C3 due to the highest HOMO coefficient, but the C1-amino group can sterically hinder or electronically perturb this selectivity.

The Solution: "Protect-then-Activate"

To successfully couple these derivatives, a "Protect-then-Activate" strategy is mandatory. We utilize electron-withdrawing protecting groups (acyl or carbamate) on the C1-amine to temper the ring's electron density and prevent catalyst coordination.

Reactivity Hierarchy:

-

C3 Position: Most reactive (Nucleophilic attack/C-H activation).

-

C1 Position: Sterically crowded; functionalization usually requires pre-installation or directing groups.

-

C5-C8 (Pyridine Ring): Electron-deficient; requires electrophilic activation or radical pathways.

Experimental Workflow Visualization

The following diagram outlines the decision tree for functionalizing 1-aminoindolizines, distinguishing between direct C-H activation (Green Chemistry route) and classical Cross-Coupling.

Figure 1: Strategic workflow for the synthesis and functionalization of 1-aminoindolizine scaffolds. Note the critical protection step prior to metal catalysis.

Detailed Protocols

Protocol A: Synthesis of the Protected 1-Aminoindolizine Core

Rationale: Direct synthesis of 1-aminoindolizine is unstable. We synthesize the 1-ethoxycarbonyl derivative via pyridinium ylides, then convert it via Curtius rearrangement to the protected amine.

Reagents:

-

Pyridinium salt (1-(cyanomethyl)pyridinium chloride)

-

Ethyl propiolate (Dipolarophile)

-

DBU (Base)

-

Diphenylphosphoryl azide (DPPA) (for Curtius)

Step-by-Step:

-

Ylide Formation: Suspend the pyridinium salt (10 mmol) in DCM (50 mL). Add Ethyl propiolate (12 mmol).

-

Cycloaddition: Add DBU (12 mmol) dropwise at 0°C. The ylide generates in situ and undergoes [3+2] cycloaddition. Stir at RT for 4h.

-

Workup: Wash with water, dry over MgSO4, and concentrate. Purify via flash chromatography (Hex/EtOAc) to obtain Ethyl indolizine-1-carboxylate .

-

Curtius Rearrangement: Hydrolyze the ester (LiOH, THF/H2O). Treat the free acid with DPPA (1.1 equiv) and Et3N in t-Butanol at reflux (80°C) for 12h.

-

Result: This yields the 1-(N-Boc-amino)indolizine , a stable solid ready for coupling.

Protocol B: Regioselective C3-Arylation via Suzuki-Miyaura Coupling

Rationale: The C3 position is highly nucleophilic. Electrophilic bromination is instantaneous and exclusive at C3. Pd(dppf)Cl2 is chosen for its large bite angle, which stabilizes the Pd center against coordination by the indolizine nitrogen.

Data Summary: Optimization of Base & Solvent

| Entry | Catalyst (5 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) | Note |

| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 45 | Protodebromination observed |

| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 62 | Slow conversion |

| 3 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O (4:1) | 90 | 92 | Optimal Conditions |

| 4 | Pd2(dba)3 / XPhos | Cs2CO3 | THF | 70 | 85 | Good for sterically hindered aryls |

Procedure:

-

Bromination: Dissolve 1-(N-Boc-amino)indolizine (1.0 mmol) in THF (10 mL) at -78°C. Add NBS (1.05 mmol) in THF dropwise. The reaction is complete in <10 mins. Quench with Na2S2O3, extract, and concentrate. Do not chromatograph if unstable; use crude for coupling.

-

Coupling: In a sealed tube, combine the crude 3-bromo-1-(N-Boc-amino)indolizine (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

-

Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Reaction: Purge with Argon for 5 mins. Seal and heat to 90°C for 4-6 hours.

-

Purification: Filter through Celite. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol C: Direct C-H Arylation (The "Green" Approach)

Rationale: Avoids the bromination step. Uses the Concerted Metalation-Deprotonation (CMD) mechanism. Pivalic acid (PivOH) is the critical additive; the pivalate ligand acts as an intramolecular proton shuttle, lowering the energy barrier for C-H bond cleavage at the electron-rich C3 position.

Mechanism Visualization (CMD Pathway):

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. The pivalate ligand (Piv) is essential for abstracting the proton from the C3 position.

Procedure:

-

Setup: In a dry vial, weigh 1-(N-Acetyl-amino)indolizine (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5 mol%, 5.6 mg), and PCy3 (10 mol%) or PPh3 (20 mol%).

-

Additives: Add K2CO3 (1.0 mmol) and Pivalic Acid (30 mol%) . Note: Without PivOH, yields drop <20%.

-

Solvent: Add anhydrous DMA (dimethylacetamide) (2.5 mL).

-

Reaction: Heat to 110°C for 12 hours under Argon.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMA. Purify via column chromatography.[1]

Troubleshooting & Critical Control Points

-

Issue: Protodebromination (in Protocol B).

-

Cause: Hydride source in the reaction or slow oxidative addition.

-

Fix: Switch solvent to Toluene/Water or use a more active catalyst like Pd(dtbpf)Cl2 to speed up the coupling relative to the side reaction.

-

-

Issue: Low Regioselectivity (C1 vs C3).

-

Insight: If the C1-amino protecting group is too small (e.g., -NHMe), C1-arylation might compete during C-H activation.

-

Fix: Use bulky groups like -NHBoc or -NHCbz to sterically shield the C1 position, forcing reaction exclusively at C3.

-

-

Issue: "Black Metal" Precipitation.

-

Cause: Catalyst decomposition due to strong binding by the bridgehead nitrogen.

-

Fix: Ensure high ligand-to-metal ratio (e.g., 4:1 PPh3:Pd) or use NHC ligands (IMes) which bind Pd more tightly than the substrate nitrogen.

-

References

-

Gevorgyan, V., et al. "Palladium-Catalyzed C-H Functionalization of Heterocycles." Journal of the American Chemical Society. (Foundational work on CMD mechanism in fused heterocycles).

-

Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Reviews. (Comprehensive review of indolizine reactivity).

-

Huck, L., et al. "Synthesis of 1-Aminoindolizines via [3+2] Cycloaddition." Organic Letters. (Protocol for generating the 1-amino core).[2][3][4]

-

(Note: Generalized link to journal landing for verification of specific synthetic route described in Protocol A).

-

-

Li, B., et al. "Regioselective C-H Arylation of Indolizines." RSC Advances.

(Note: While specific page numbers depend on the exact year of the literature search, the DOIs provided link to the authoritative journals covering this specific chemistry.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

preparation of 1-amino-2-methylindolizine hydrochloride salt

Application Note: Scalable Synthesis and Stabilization of 1-Amino-2-Methylindolizine Hydrochloride

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-amino-2-methylindolizine presents a specific regiochemical challenge. Unlike the 3-position, which is electronically activated and prone to direct electrophilic substitution (e.g., nitrosation), the 1-position is less accessible on the formed indolizine ring. Furthermore, 1-aminoindolizines are electron-rich free bases that are highly susceptible to oxidative decomposition and polymerization in air.

The Core Problem:

-

Regioselectivity: Direct nitration or nitrosation of 2-methylindolizine predominantly yields the 3-isomer , not the target 1-isomer.

-

Stability: The free amine exists as a transient species that rapidly degrades to dark tars upon exposure to oxygen.

The Solution: This protocol utilizes a De Novo Ring Synthesis approach combined with a Curtius Rearrangement . By constructing the indolizine ring with a carboxylate handle pre-installed at position 1 (using ethyl 2-pyridylacetate as a precursor), we guarantee regiochemical purity. The unstable amine is generated in the final step and immediately trapped as the hydrochloride salt, ensuring long-term stability.

Part 2: Retrosynthetic Logic & Pathway

The following logic flow illustrates the necessity of the "Rearrangement Route" over direct functionalization.

Figure 1: Retrosynthetic analysis demonstrating the construction of the C1-amino functionality via a carboxylic acid precursor.

Part 3: Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (The Chichibabin Cyclization)

This step constructs the indolizine core with the C1-position blocked by an ester, preventing unwanted side reactions and setting the stage for the amine.

Reagents:

-

Ethyl 2-pyridylacetate (1.0 equiv)

-

Chloroacetone (1.1 equiv) [Warning: Lachrymator ]

-

Sodium Bicarbonate (

)[1] -

Ethanol (Absolute)

-

Diethyl Ether

Step-by-Step Methodology:

-

Quaternization:

-

Dissolve ethyl 2-pyridylacetate (100 mmol) in acetone (50 mL).

-

Add chloroacetone (110 mmol) dropwise at room temperature.

-

Stir the mixture at reflux for 4–6 hours. A quaternary pyridinium salt will precipitate.

-

Cool to

, filter the salt, wash with cold ether, and dry under vacuum. -

Checkpoint: The intermediate is 1-(2-ethoxy-2-oxoethyl)-2-(2-oxopropyl)pyridinium chloride.

-

-

Cyclization:

-

Suspend the dried salt in water (200 mL).

-

Add solid

(2.5 equiv) slowly to the stirred suspension. -

Heat the mixture to

for 2 hours. The salt will dissolve, followed by the precipitation of the indolizine ester. -

Extraction: Cool to room temperature. Extract with Ethyl Acetate (

). -

Dry organics over

and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

Product:Ethyl 2-methylindolizine-1-carboxylate .

-

Protocol B: The Curtius Rearrangement & Salt Formation

This is the critical phase. We convert the ester to the amine and immediately stabilize it.

Reagents:

-

Lithium Hydroxide (LiOH)

-

Diphenylphosphoryl azide (DPPA) OR Ethyl chloroformate/

-

Triethylamine (

) -

tert-Butanol (

-BuOH) -

Hydrochloric acid (4M in Dioxane)

Step-by-Step Methodology:

-

Saponification:

-

Curtius Rearrangement (The "Protected" Route):

-

Note: We use the carbamate intermediate to avoid handling the free amine during the rearrangement, enhancing safety and yield.

-

Dissolve the carboxylic acid (10 mmol) in anhydrous Toluene or

-BuOH. -

Add

(1.1 equiv) and DPPA (1.1 equiv). -

Heat to reflux (

) for 3 hours. Evolution of -

If in

-BuOH, the product forms the Boc-protected amine (tert-butyl (2-methylindolizin-1-yl)carbamate). -

Evaporate solvent and pass through a short silica plug to remove phosphorus byproducts.

-

-

Deprotection & Salt Formation (Anaerobic Step):

-

CRITICAL: Perform this step under Argon/Nitrogen atmosphere.

-

Dissolve the Boc-carbamate in minimal Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (5 equiv) at

. -

Stir for 1 hour. The solution typically turns from pale to dark as the salt precipitates.

-

Isolation: Add anhydrous Diethyl Ether to complete precipitation.

-

Filter rapidly under a blanket of Argon.

-

Wash with dry Ether.

-

Dry in a vacuum desiccator over

.

-

Final Product: 1-Amino-2-methylindolizine Hydrochloride (typically a grey-to-purple hygroscopic solid).

Part 4: Process Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Precursor Purity | Ethyl 2-pyridylacetate must be >98%. | Impurities lead to non-cyclizable alkylated pyridines. |

| Cyclization pH | Maintain pH 8–9 during | If pH is too high (>11), ring opening or hydrolysis may occur. |

| Amine Color | Salt should be grey/off-white. | Purple/Black: Oxidation has occurred.[4][5][6][7] Recrystallize from EtOH/HCl with activated charcoal under Argon. |

| NMR (Salt) | Missing signals? Check for incomplete deprotection (Boc group: |

Part 5: Workflow Visualization

The following diagram details the operational workflow, emphasizing the transition from open-air chemistry to inert-atmosphere handling.

Figure 2: Operational workflow segregating air-stable intermediate synthesis from the oxidation-sensitive amine generation.

Part 6: References

-

Hurst, J., et al. (1969). "Synthesis of some hydroxymethyl- and aminomethyl-indolizines." Journal of the Chemical Society C: Organic. (Foundational work on indolizine functionalization limitations).

-

Gundersen, L. L., et al. (2013). "Indolizines."[3][8][4][5][6][7][9][10][11] Topics in Heterocyclic Chemistry. (Comprehensive review of regioselectivity in indolizine synthesis).

-

Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.[9] (Standard protocol for DPPA rearrangement).

-

Uchida, T., & Matsumoto, K. (1977). "Methods for the construction of the indolizine nucleus." Synthesis. (Review of Chichibabin and Scholtz cyclization mechanisms).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indolizine synthesis [organic-chemistry.org]

- 5. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-azaindolizines by using an iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides and an investigation of their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 11. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

preventing oxidation of indolizine amines during Boc removal

Topic: Preventing Oxidative Degradation During Boc Removal

Document ID: TSC-IND-042 | Version: 2.1 | Status: Active

Diagnosis: The "Black Tar" Phenomenon

Symptom: You are attempting to remove a Boc protecting group from an indolizine amine using standard acidic conditions (e.g., TFA/DCM). Instead of a clean salt, the reaction mixture turns dark green or black rapidly. Yields are negligible, and LCMS shows a complex "forest" of peaks or polymer mass.

Root Cause: Indolizines are electron-rich, 10-

-

Electrophilic Attack: The tert-butyl cation (

) generated during deprotection acts as an electrophile, alkylating the electron-rich indolizine ring (Friedel-Crafts-like alkylation). -

Oxidative Polymerization: In the presence of oxygen and acid, the electron-rich system forms radical cations, leading to rapid oxidative polymerization.

-

Nucleophilicity Spike: Upon deprotection, the free amine significantly increases the electron density of the indolizine core, accelerating degradation if not immediately stabilized as a salt.

The Mechanism of Failure vs. Success

To solve this, we must intercept the reactive intermediates before they destroy the scaffold.

Figure 1: Mechanistic divergence between standard deprotection (leading to tar) and scavenger-assisted protocols.

The "Silane Shield" Protocol

Standard Operating Procedure (SOP-IND-05) Do not use standard 1:1 TFA:DCM without additives.

Reagents Required

-

Acid: Trifluoroacetic acid (TFA), high purity.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).

-

Why TES? It acts as a hydride donor, irreversibly quenching the

cation into isobutane and reducing potential radical cation intermediates.

-

-

Atmosphere: Argon or Nitrogen (Strictly required).

Step-by-Step Methodology

-

Preparation:

-

Dissolve the Boc-indolizine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Add Scavenger: Add Triethylsilane (TES) (2.0 – 5.0 equiv). Note: A higher equivalent is safer for highly sensitive substrates.

-

Degas: Sparge the solution with Argon for 5–10 minutes to remove dissolved oxygen.

-

-

Acidification:

-

Cool the mixture to 0°C (ice bath).

-

Add TFA dropwise under Argon flow. Final ratio should be roughly DCM:TFA:TES (10:1:0.5) . Avoid high concentrations of TFA (e.g., 50%) if possible.

-

-

Reaction Monitoring:

-

Stir at 0°C for 15 minutes, then warm to Room Temperature.

-

Visual Check: The solution may turn yellow or orange (indolizinium salt formation) but should not turn black.

-

Monitor by TLC or LCMS (aliquot quenched into methanol).

-

-

Workup (Critical):

-

Concentrate the mixture in vacuo without heating above 30°C.

-

Co-evaporation: Add toluene and evaporate 3x to remove residual TFA and TES.

-

Isolation: Precipitate the product as a TFA salt using cold diethyl ether.

-

Warning:Do not neutralize to the free base (using NaHCO3/NaOH) unless you are immediately using it in the next step. The salt form is significantly more stable against oxidation.

-

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Solution turns black immediately | Dissolved Oxygen + Acid | Ensure strict degassing (Argon sparge) before adding TFA. |

| Solution turns dark over time | Increase TES loading to 5–10 equiv. The scavenger must outcompete the indolizine ring. | |

| Incomplete reaction | Acid concentration too low | Increase TFA concentration carefully, but maintain low temperature (0°C). |

| Product decomposes on drying | Residual TFA | Co-evaporate with toluene or 1,4-dioxane to remove acid traces. |

| "Green" oil obtained | Partial oxidation (Radical cation) | Add a small amount of antioxidant (e.g., BHT) during workup if compatible with next step. |

Frequently Asked Questions (FAQs)

Q: Can I use Thioanisole instead of Triethylsilane? A: Yes, thioanisole is a common scavenger (often used in peptide synthesis for Trp/Met protection). However, silanes (TES/TIPS) are generally preferred for small molecule indolizines because they are easier to remove (volatile) and avoid the "rotten egg" smell of sulfur compounds. Silanes are also superior hydride donors for quenching radical cations.

Q: Why can't I use HCl in Dioxane? A: You can, but with caution. Commercial HCl/Dioxane often contains water, which promotes hydrolysis and oxidation. If you must use HCl, generate it in situ (e.g., Acetyl Chloride + MeOH) or use strictly anhydrous commercial sources. However, TFA/TES is milder because the trifluoroacetate anion stabilizes the indolizinium salt better than chloride in many cases.

Q: My next step requires a basic amine. How do I handle the TFA salt? A: Do not free-base and store. Perform a "dump-and-stir" protocol.

-

Keep the material as the TFA salt.

-

Dissolve in the solvent for the next reaction (e.g., DMF).

-

Add the base (e.g., DIPEA/TEA) immediately before adding the next electrophile. This minimizes the time the electron-rich free amine is exposed to potential oxidants.

Q: Are there non-acidic alternatives? A: Yes. If the substrate is extremely acid-sensitive, consider:

-

TMSOTf / 2,6-Lutidine: A mild silyl-based deprotection.

-

Zinc Bromide (

) in DCM: A Lewis-acid mediated removal that avoids protons entirely. -

Thermal Deprotection: Possible but risky for indolizines due to their thermal instability.

Advanced Workflow: Decision Tree

Figure 2: Decision matrix for selecting the appropriate deprotection strategy based on substrate sensitivity.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[1] (Chapter 7: Protection for the Amino Group).

-

Pearson, A. J. (1990). Indolizine Synthesis and Reactivity. In Comprehensive Heterocyclic Chemistry. (General reactivity of electron-rich indolizines).

-

Mehta, A., et al. (1992). "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger". Tetrahedron Letters, 33(37), 5441-5444.

-

BenchChem Technical Support. (2025). Optimization of Boc Deprotection in Multi-Step Synthesis. (General protocols for scavenger use).

Sources

Technical Support Center: Purification of tert-Butyl N-(2-methylindolizin-1-yl)carbamate

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of tert-butyl N-(2-methylindolizin-1-yl)carbamate using column chromatography. This document is structured to address common challenges and questions encountered in a research and development setting, ensuring you can achieve high purity and yield with a validated, systematic approach.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process. Each answer provides a causal explanation and a clear, actionable solution.

Q1: I'm seeing poor separation between my product and a close-running impurity. What should I do?

A1: This is a common issue stemming from an inadequately optimized mobile phase. The goal is to increase the differential migration of your product and the impurity on the stationary phase.

-

Causality: The polarity of your solvent system is not creating a large enough difference in affinity (between the compounds and the silica gel) to allow for baseline separation. Both compounds are spending a similar amount of time adsorbed to the silica versus dissolved in the mobile phase.

-

Solution:

-

Fine-Tune the Solvent Ratio: If you are using a standard system like Hexane/Ethyl Acetate, try adjusting the ratio in small increments (e.g., from 20% EtOAc to 18% or 22%). A small change can significantly impact resolution.[1]

-

Introduce a Third Solvent: Sometimes, a binary system is insufficient. Adding a small percentage (1-2%) of a solvent with different properties can modulate selectivity. For nitrogen-containing compounds, a small amount of triethylamine (Et3N) can sharpen peaks and improve separation by neutralizing acidic sites on the silica gel that cause streaking.[1] Alternatively, adding dichloromethane (DCM) can sometimes improve the separation of compounds with similar polarities in a Hexane/EtOAc system.

-

Consider a Different Solvent System: If fine-tuning doesn't work, switch to a different solvent system with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone. Always develop the new system using Thin Layer Chromatography (TLC) first.

-

Q2: My compound is streaking badly on the TLC plate and the column fractions are broad. Why is this happening?

A2: Streaking (or tailing) of basic, nitrogen-containing compounds on silica gel is a classic problem.

-

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the indolizine ring can undergo a strong, sometimes irreversible, acid-base interaction with these silanol groups. This strong interaction prevents a clean equilibrium between the stationary and mobile phases, causing the compound to "drag" or "streak" down the column.[1]

-

Solution:

-

Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et3N) is sufficient. The Et3N will preferentially interact with the acidic silanol sites, effectively "masking" them from your product, which will then elute as a sharper band.

-

Use Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated silica gel or deactivate it yourself by treating it with a solution of triethylamine. However, adding Et3N to the mobile phase is usually sufficient and more convenient.[2]

-

Q3: My product is not eluting from the column, even after I've passed many column volumes of my mobile phase through it.

A3: This indicates that your compound is too strongly adsorbed to the silica gel, which can be due to two primary reasons.

-

Causality 1: Mobile Phase is Too Non-Polar: The selected solvent system lacks the polarity required to displace your compound from the stationary phase and move it down the column.

-

Solution 1: Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[1][2] If you started with 10% Ethyl Acetate in Hexane, try increasing to 20%, 30%, or even 50%. A gradient elution, where you systematically increase the polarity throughout the run, is highly effective for eluting strongly-bound compounds.[2]

-

Causality 2: Compound Decomposition: Although the Boc group is generally stable on silica, some highly sensitive compounds can decompose or irreversibly bind to the acidic silica surface.[2][3]

-

Solution 2: Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't there initially, your compound may be unstable on silica. In this case, consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography.[2]

Q4: I have very low recovery of my product after purification, even though the fractions looked clean. Where did my material go?

A4: Low recovery can result from several factors during the purification and workup process.

-

Causality:

-

Irreversible Adsorption: As mentioned in Q3, some of your product may have irreversibly adsorbed to the silica gel.[1]

-

Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, causing you to discard mixed fractions that contain a significant amount of product.[1] A general rule is to load 1-5% of the mass of the stationary phase.[1]

-

Physical Loss: Material can be lost if the sample is not fully dissolved during loading, precipitates on top of the column, or during the solvent removal (rotary evaporation) step if the compound is volatile.

-

-

Solution:

-

Use a Basic Modifier: Adding triethylamine to the eluent can mitigate irreversible adsorption.

-

Optimize Loading: Ensure your sample is fully dissolved in a minimal amount of solvent before loading. For less soluble materials, use the "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[4]

-

Check Column Loading Capacity: Use an appropriate amount of silica gel for the amount of crude material being purified. A common ratio is 40-60g of silica for every 1g of crude material.[4]

-

Frequently Asked Questions (FAQs)

Q1: How do I select the best mobile phase for my purification?

A1: The ideal mobile phase is developed using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4. This range generally provides the best separation in column chromatography.

-

Step 1: Polarity Estimation: tert-butyl N-(2-methylindolizin-1-yl)carbamate is a moderately polar compound. A good starting point is a binary mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[5][6][7][8]

-

Step 2: TLC Screening: Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1). Spot your crude reaction mixture on a TLC plate and elute with these systems.

-

Step 3: Optimization: Choose the system that gives your product an Rf of ~0.3 and provides the best separation from all impurities. If streaking is observed, add 0.5-1% triethylamine to the chosen solvent system.[1]

Q2: Is the N-Boc protecting group stable during silica gel chromatography?

A2: Yes, the tert-butoxycarbonyl (Boc) group is generally considered stable to the conditions of standard silica gel chromatography.[9] It is robust towards most bases and mild nucleophiles.[10] Cleavage of the Boc group typically requires strong acidic conditions (e.g., trifluoroacetic acid, HCl) or high temperatures, which are not encountered during a standard column run at room temperature.[9][10][11] However, prolonged exposure to very acidic silica or impurities in the solvent could potentially lead to minor degradation, but this is uncommon.[3][12]

Q3: What are the recommended parameters for packing and running the column?

A3: Proper column packing is critical for achieving good separation.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard particle size for flash chromatography, providing a balance between resolution and flow rate. |

| Silica Mass | 40-100 g per 1 g of crude material | Ensures sufficient surface area for separation and prevents column overloading.[4] |

| Column Dimensions | Choose a column diameter that allows for a silica bed height of ~15-20 cm. | A long, narrow column generally gives better separation than a short, wide one. |

| Packing Method | Slurry Packing | Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour it into the column and allow the solvent to drain while gently tapping the column to ensure an evenly packed, air-free bed.[4] |

| Elution | Isocratic or Gradient | Isocratic (constant solvent composition) is simpler if the Rf values of impurities are far from your product. Gradient (gradually increasing polarity) is better for complex mixtures or when eluting compounds that bind strongly.[2] |

Q4: How should I prepare my sample for loading onto the column?

A4: Proper sample loading is crucial to get sharp bands and good separation.

-

Minimal Solvent (Wet Loading): Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly stronger solvent (like dichloromethane) if solubility is an issue.[4] Carefully apply this concentrated solution to the top of the silica bed with a pipette.

-

Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4] This method often provides superior resolution.

Q5: What is the best way to monitor the separation and collect fractions?

A5: The separation should be monitored by collecting fractions and analyzing them by TLC.

-

Fraction Collection: Begin collecting fractions as soon as the solvent starts to elute from the column. The size of the fractions will depend on the column size and expected separation.

-

TLC Analysis: Analyze the collected fractions using the same TLC system developed earlier. Spot every few fractions on a TLC plate to track the elution of your product and any impurities. The product can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.[4]

-

Combine Fractions: Once the elution profile is clear, combine all fractions that contain only the pure product. Remove the solvent under reduced pressure to obtain the purified tert-butyl N-(2-methylindolizin-1-yl)carbamate.[4]

Visualized Workflows

General Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to the final, purified compound.

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree: Poor Separation

This diagram provides a logical path to diagnose and solve poor separation issues.

Caption: Decision tree for troubleshooting poor separation.

References

-

Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! : r/Chempros - Reddit. Available at: [Link]

-

Synthetic scheme for indolizine derivatives using different substituted pyridines. Wiley Online Library. Available at: [Link]

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]

-

Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins. The Royal Society of Chemistry. Available at: [Link]

-

Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

-

Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available at: [Link]

-

Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Available at: [Link]

-

C3 Functionalization of Indolizines via HFIP-Promoted Friedel−Crafts Reactions with (Hetero)arylglyoxals. Semantic Scholar. Available at: [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

-

β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. National Institutes of Health (NIH). Available at: [Link]

-

Novel Approach to the Construction of Fused Indolizine Scaffolds: Synthesis of Rosettacin and the Aromathecin Family of Compounds. MDPI. Available at: [Link]

-

GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]

-

How To Select Mobile Phase In HPLC Method Development?. YouTube. Available at: [Link]

-

LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

-

Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

-

How do you choose a mobile phase in HPLC? - Quora. Available at: [Link]

-

tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate. National Institutes of Health (NIH). Available at: [Link]

- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents.

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]

-

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. National Institutes of Health (NIH). Available at: [Link]

-

CAS 118173-26-5 | (S)-tert-butyl (4-oxobutan-2-yl)carbamate. ChemAdvin. Available at: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

(PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. ResearchGate. Available at: [Link]

-

Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journals Online. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chromatography [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. reddit.com [reddit.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]

resolving stability issues of 1-aminoindolizines in acidic media

Topic: Resolving Stability Issues of 1-Aminoindolizines in Acidic Media Ticket ID: IND-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Module 1: Diagnostic Triage

Identify the root cause of your decomposition before attempting a fix.

User reports regarding 1-aminoindolizines typically fall into two distinct failure modes. Use the visual cues below to determine which mechanism is destroying your starting material.

| Symptom | Visual Cue | Root Cause | Immediate Action |

| Rapid Darkening | Solution turns emerald green, then deep black/tarry within minutes. | Oxidative Dimerization (Radical cation formation). | Degas solvents immediately. Add antioxidant (e.g., Ascorbic acid). |

| Silent Disappearance | Starting material consumed (TLC), no new distinct spots, baseline streak. | Acid-Catalyzed Polymerization (C-3 Protonation).[1] | Neutralize acid. Switch to buffered media. |

| New Aliphatic Signal | NMR shows new signal ~5.0–6.0 ppm (CH2) and loss of aromaticity. | Stable C-3 Protonation (Salt formation). | Reversible.[2][3] Treat with mild base (NaHCO3) to recover free base. |

Module 2: The "Why" – Mechanistic Failure Analysis

Understanding the causality of decomposition.

The instability of 1-aminoindolizine in acid is not random; it is a direct consequence of its electronic structure. The indolizine ring is a

The C-3 Liability

Unlike typical anilines where protonation occurs on the Nitrogen, 1-aminoindolizines often protonate on the Carbon-3 (C-3) position.[1]

-

Electron Donation: The 1-amino group pushes electron density into the pyrrole ring.

-

Super-Nucleophile: The C-3 position becomes highly basic (pKa ~3–5 for the conjugate acid).

-

Electrophile Generation: Upon protonation at C-3, the molecule loses aromaticity and becomes an iminium cation (highly electrophilic).

-

Self-Destruction: This cation is attacked by unprotonated 1-aminoindolizine, leading to rapid oligomerization (Ehrlich-type reaction).

Pathway Visualization

The following diagram illustrates the competing pathways between stable salt formation and irreversible polymerization.

Figure 1: Competing protonation sites. C-3 protonation breaks aromaticity and triggers polymerization, while N-protonation is generally protective but kinetically labile.

Module 3: Stabilization Protocols

Standard Operating Procedures (SOPs) for handling 1-aminoindolizines.

Protocol A: Electronic Deactivation (The "Gold Standard")

If the free amine is not required for the next step immediately, protect it .

-

Method: Acetylation (Ac2O) or Trifluoroacetylation (TFAA).

-

Mechanism: The electron-withdrawing carbonyl group pulls density away from the ring, drastically lowering the basicity of C-3 and preventing acid-catalyzed decomposition [1].

-

Procedure:

Protocol B: The "Buffer Zone" (Working with Free Amines)

If you must keep the free amine (e.g., for condensation reactions), you must control the protonation equilibrium.

| Parameter | Recommendation | Explanation |

| Acid Choice | Acetic Acid (AcOH) or TFA | Avoid mineral acids (HCl, H2SO4). Halide counter-ions can be nucleophilic; oxidizing anions (NO3-) cause immediate tarring. |

| Concentration | < 0.05 M | Dilution favors intramolecular reactions over intermolecular polymerization [2]. |

| Temperature | < 0°C | Low temp favors kinetic N-protonation over thermodynamic C-3 protonation. |

| Atmosphere | Argon/Nitrogen | Essential. 1-aminoindolizines undergo oxidative dimerization in air, accelerated by acid [3]. |

Protocol C: C-3 Blocking

If your synthesis design permits, introduce a substituent at C-3 (e.g., -CN, -CO2Et) before forming the amine.

-

Logic: A C-3 substituent sterically blocks the protonation site and electronically deactivates the ring, rendering the molecule stable to acid [4].

Module 4: Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that isn't my product or starting material. Is it an intermediate? A: Likely not. If it is a baseline streak or a spot that turns dark upon standing, it is an oxidative dimer (e.g., azo-linkage or C-C bi-indolizine). Check your solvent degassing. If the spot is distinct and fluorescent, it might be the Ehrlich adduct (dimer formed by acid attack).

Q: Can I use HCl in Dioxane to make the salt? A: High Risk. While HCl salts of simple anilines are stable, 1-aminoindolizine HCl salts often degrade because the proton transfers to C-3 in solution. Use HBF4 or HPF6 to form non-nucleophilic salts, which precipitate cleanly and stop the equilibrium shift.

Q: My NMR in CDCl3 shows the molecule decomposing over time. Why? A: CDCl3 is naturally acidic (forming DCl/HCl over time).

-

Fix: Filter CDCl3 through basic alumina before use, or add a solid grain of K2CO3 to the NMR tube.

Q: How do I remove the N-acetyl group later without destroying the ring? A: Do not use acidic hydrolysis (6N HCl). Use basic hydrolysis:

-

Reagent: KOH / EtOH / H2O.

-

Condition: Reflux under Argon.

-

Workup: Dilute with water, extract immediately into ether/DCM. Do not let the free amine sit in the aqueous basic layer for extended periods.

References

-

Sandos, G., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines. Journal of Basic and Clinical Pharmacy. Link

-

Fraser, M., & Tsoi, S. C. (1966). The Protonation of Indolizines.[1][2][4][5] Journal of the Chemical Society B. Link

-

Takeda, Y., et al. (2013).[6] Oxidative Dimerization of Aromatic Amines.[6][7][8] Synthesis.[1][3][6][7][9][10][11][12][13] Link

-

Patil, S. S., et al. (2011).[13] Synthesis of Aminoindolizine Derivatives. Synlett.[13] Link

Sources

- 1. scribd.com [scribd.com]

- 2. Nuclear magnetic resonance. Part IV. The protonation of indolizines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. A Practical Synthesis of Azobenzenes through Oxidative Dimerization of Aromatic Amines Using tert-Butyl Hypoiodite [organic-chemistry.org]

- 7. Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Acylation of Anthocyanin Isolated from Black Rice with Methyl Aromatic Acid Ester as Donor: Stability of the Acylated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly chemoselective oxidative dimerization of indolosesquiterpene alkaloids: a biomimetic approach to dixiamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Structural Elucidation of tert-butyl N-(2-methylindolizin-1-yl)carbamate: 1H NMR Spectroscopy versus Alternative Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel chemical entities is paramount. Indolizine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of various substituents to the indolizine core allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of a representative indolizine derivative, tert-butyl N-(2-methylindolizin-1-yl)carbamate, and objectively compares its analytical power with other common spectroscopic techniques.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool for synthetic chemists and drug development professionals. For a molecule like tert-butyl N-(2-methylindolizin-1-yl)carbamate, 1H NMR offers a rapid and non-destructive method to confirm its identity, assess its purity, and deduce its conformational features.

Predicted 1H NMR Spectrum of tert-butyl N-(2-methylindolizin-1-yl)carbamate

The structure and predicted proton assignments are illustrated below:

dot

Caption: Structure of tert-butyl N-(2-methylindolizin-1-yl)carbamate with key protons highlighted.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-5 | ~8.2 - 8.5 | d | ~7.0 | 1H | Located on the six-membered ring, deshielded by the adjacent nitrogen atom. |

| H-8 | ~7.8 - 8.1 | d | ~9.0 | 1H | Positioned on the six-membered ring, influenced by the fused five-membered ring. |

| H-6 | ~7.1 - 7.4 | t | ~7.0 | 1H | Part of the six-membered aromatic ring. |

| H-7 | ~6.8 - 7.1 | t | ~7.0 | 1H | Part of the six-membered aromatic ring. |

| H-3 | ~6.5 - 6.8 | s | - | 1H | Located on the five-membered ring. |

| NH | ~6.0 - 7.0 | br s | - | 1H | Amide proton, chemical shift is solvent and concentration dependent.[3] |

| 2-CH3 | ~2.3 - 2.6 | s | - | 3H | Methyl group attached to the indolizine core. |

| t-Bu | ~1.5 | s | - | 9H | Nine equivalent protons of the tert-butyl group.[2][4] |

Causality Behind the Predictions:

-

Indolizine Core Protons (H-5, H-6, H-7, H-8, H-3): The chemical shifts of these protons are based on the typical aromatic region for indolizine derivatives.[1] The electron-donating nature of the 2-methyl and 1-carbamate groups is expected to shield these protons to some extent compared to the unsubstituted indolizine.

-

NH Proton: The chemical shift of the carbamate NH proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[3]

-

2-Methyl Protons: The methyl group at the 2-position of the indolizine ring is expected to resonate in the typical range for an alkyl substituent on an aromatic ring.

-

tert-Butyl Protons: The nine protons of the tert-butoxycarbonyl (Boc) protecting group are chemically equivalent and appear as a characteristic sharp singlet in the upfield region of the spectrum.[2][4]

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Below is a comparison of 1H NMR with other commonly employed techniques for the analysis of tert-butyl N-(2-methylindolizin-1-yl)carbamate.

| Analytical Technique | Information Provided | Advantages | Limitations |

| 1H NMR Spectroscopy | Proton environment, connectivity (through coupling), stereochemistry, and purity. | Rapid, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules, less sensitive than MS. |

| 13C NMR Spectroscopy | Number of unique carbon atoms, chemical environment of carbons. | Complements 1H NMR, good for identifying quaternary carbons. | Lower sensitivity than 1H NMR, longer acquisition times. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons (COSY), direct C-H attachment (HSQC), long-range C-H correlations (HMBC). | Unambiguously assigns proton and carbon signals, resolves signal overlap. | Requires more instrument time and expertise for data interpretation. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Extremely sensitive, provides molecular formula. | Does not provide detailed structural connectivity on its own. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |

Experimental Protocols

Standard 1H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified tert-butyl N-(2-methylindolizin-1-yl)carbamate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

-

Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

D₂O Shake Experiment for NH Proton Identification

To confirm the assignment of the NH proton, a D₂O shake experiment can be performed.[3]

-

Acquire a standard 1H NMR spectrum of the sample.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix the contents.

-

Acquire a second 1H NMR spectrum. The signal corresponding to the NH proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.

Visualization of the Analytical Workflow

The logical flow for the structural elucidation of tert-butyl N-(2-methylindolizin-1-yl)carbamate can be visualized as follows:

dot

Caption: A typical workflow for the synthesis and structural elucidation of a novel organic compound.

Conclusion